![molecular formula C28H19N5S2 B2436944 2-((7-(5-(二甲苯基氨基)噻吩-2-基)苯并[c][1,2,5]噻二唑-4-基)亚甲基)丙二腈 CAS No. 1335150-09-8](/img/structure/B2436944.png)

2-((7-(5-(二甲苯基氨基)噻吩-2-基)苯并[c][1,2,5]噻二唑-4-基)亚甲基)丙二腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

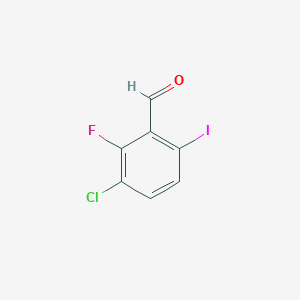

“2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile” is a chemical compound with the molecular formula C28H19N5S2 . It is a conducting polymer that can be used as a donor molecule and is majorly used in the development of organic electronics .

Molecular Structure Analysis

The molecular structure of this compound includes a thiophene ring, a benzothiadiazole ring, and a malononitrile group . The presence of these groups contributes to its properties and potential applications.科学研究应用

光伏应用

2-((7-(5-(二甲苯基氨基)噻吩-2-基)苯并[c][1,2,5]噻二唑-4-基)亚甲基)丙二腈在有机光伏领域得到了广泛的研究。据报道,它与其他互补吸收供体一起在真空沉积串联有机光伏电池 (TOPV) 中得到了应用。这种组合可以增强可见光和近红外光谱中的吸收,从而提高太阳能电池的功率转换效率和填充因子。值得注意的是,即使有较厚的活性层,引入这种化合物也有助于增加短路电流密度并维持开路电压(Shim 等人,2015)。

细胞成像中的荧光探针

这种化合物还被用于细胞成像荧光探针的开发。具体来说,它已被纳入苯并噻唑衍生物荧光探针中,展示了活细胞中次氯酸盐的“开启”特性。这些探针表现出高灵敏度、快速响应时间和高选择性,使其对于可视化 HeLa 和 Raw 264.7 细胞等细胞中的痕量外源性次氯酸盐非常有价值(Wang 等人,2021)。

有机太阳能电池效率提高

在另一个应用中,这种化合物已被用作三元有机光伏 (OPV) 器件中的供体。它与富勒烯共沉积在活性层中,显着提高了有机太阳能电池的效率。这种化合物的存在拓宽了吸收光谱,并有助于三元层中更高的空穴迁移率,从而与二元有机光伏相比,功率转换效率显着提高(Shim 等人,2016)。

电致变色和光伏特性

这种化合物也一直是合成各种共轭聚合物的重点,探索其电致变色和光伏特性。这些研究涉及了解其掺入如何影响所得聚合物的电子和光学性质,潜在地影响它们在太阳能电池和其他电子设备中的应用(Karakus 等人,2012)。

未来方向

作用机制

Target of Action

It is known that this compound is a conducting polymer that can be used as a donor molecule .

Mode of Action

It is known to be used in the development of organic electronics , suggesting that it may interact with its targets by donating electrons or facilitating charge transport.

Biochemical Pathways

Given its role in organic electronics , it may be involved in pathways related to electron transport or energy transfer.

Result of Action

It is known to be used in the development of organic electronics , suggesting that it may influence the electrical properties of cells or tissues.

Action Environment

Given its use in organic electronics , it may be sensitive to factors such as temperature, humidity, and light exposure.

属性

IUPAC Name |

2-[[4-[5-(4-methyl-N-(4-methylphenyl)anilino)thiophen-2-yl]-2,1,3-benzothiadiazol-7-yl]methylidene]propanedinitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H19N5S2/c1-18-3-8-22(9-4-18)33(23-10-5-19(2)6-11-23)26-14-13-25(34-26)24-12-7-21(15-20(16-29)17-30)27-28(24)32-35-31-27/h3-15H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJCBXQJAANTJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C(S3)C4=CC=C(C5=NSN=C45)C=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H19N5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((7-(5-(Dip-tolylamino)thiophen-2-yl)benzo[c][1,2,5]thiadiazol-4-yl)methylene)malononitrile | |

CAS RN |

1335150-09-8 |

Source

|

| Record name | 1335150-09-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6,7-difluoro-1-(4-methylbenzyl)-3-[(4-methylphenyl)sulfonyl]quinolin-4(1H)-one](/img/structure/B2436863.png)

![3H-Spiro[furo[3,4-c]pyridine-1,4'-piperidine] hydrochloride](/img/structure/B2436864.png)

![4-[4-(3-methoxypropyl)-5-methyl-4H-1,2,4-triazol-3-yl]-1-methyl-1H-pyrazol-5-amine](/img/structure/B2436870.png)

![2-(3-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)sulfonyl)-1H-indol-1-yl)-N,N-diisopropylacetamide](/img/structure/B2436874.png)

![(E)-methyl 3-allyl-2-((1-(thiophen-2-ylsulfonyl)piperidine-4-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2436875.png)

![4-(1H-benzo[d]imidazol-2-yl)-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B2436880.png)

![4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1-(2-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2436881.png)

![1-(2,4-difluorophenyl)-8-fluoro-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2436882.png)

![2-((4-ethoxyphenyl)amino)-N-(6-methylbenzo[d]thiazol-2-yl)thiazole-4-carboxamide](/img/structure/B2436883.png)